REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Mg]Br)=[CH:4][CH:3]=1.Cl[CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][C:12]1=[O:17]>CCOCC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][C:12]2=[O:17])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
ClC1C(CCCC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Benzene (300 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 12 h
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
Dilute aqueous HCl was added
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
Bulb-to-bulb distillation (2 mm)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |